molecular formula C21H15Cl2N3O3 B302579 1-(2,4-dichlorophenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(2,4-dichlorophenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B302579
M. Wt: 428.3 g/mol
InChI Key: UGEHHLSPONDJSU-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dichlorophenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DCPM and has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of DCPM is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and division. This inhibition leads to the death of cancer cells and the inhibition of the growth of plant pathogens.
Biochemical and Physiological Effects:
DCPM has been shown to have both biochemical and physiological effects. In cancer cells, DCPM has been shown to induce apoptosis, or programmed cell death. In plant cells, DCPM has been shown to inhibit the growth of certain plant pathogens. DCPM has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

DCPM has several advantages for use in lab experiments, including its ability to inhibit the growth of cancer cells and plant pathogens, its anti-inflammatory properties, and its potential use in organic electronic devices. However, DCPM also has limitations, including its complex synthesis method and potential toxicity.

Future Directions

There are several future directions for research on DCPM, including the development of new synthesis methods, the study of its mechanism of action, and its potential applications in medicine, agriculture, and materials science. Additionally, further research is needed to determine the potential toxicity of DCPM and its effects on the environment.

Synthesis Methods

DCPM is synthesized through a multi-step process that involves the condensation of 2,4-dichlorobenzaldehyde with 1,2-dimethyl-3-indolylacetonitrile to form an intermediate compound. This intermediate compound is then reacted with urea to produce DCPM. The synthesis of DCPM is a complex process that requires specific conditions and equipment.

Scientific Research Applications

DCPM has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, DCPM has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. In agriculture, DCPM has been used as a pesticide due to its ability to inhibit the growth of certain plant pathogens. In materials science, DCPM has been studied for its potential use in the production of organic electronic devices.

properties

Product Name

1-(2,4-dichlorophenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Molecular Formula

C21H15Cl2N3O3

Molecular Weight

428.3 g/mol

IUPAC Name

(5Z)-1-(2,4-dichlorophenyl)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H15Cl2N3O3/c1-11-14(13-5-3-4-6-17(13)25(11)2)10-15-19(27)24-21(29)26(20(15)28)18-8-7-12(22)9-16(18)23/h3-10H,1-2H3,(H,24,27,29)/b15-10-

InChI Key

UGEHHLSPONDJSU-GDNBJRDFSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1C)/C=C\3/C(=O)NC(=O)N(C3=O)C4=C(C=C(C=C4)Cl)Cl

SMILES

CC1=C(C2=CC=CC=C2N1C)C=C3C(=O)NC(=O)N(C3=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=C3C(=O)NC(=O)N(C3=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.